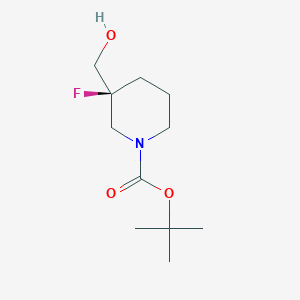

tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO3 . It is also known by other names such as “(S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate” and "tert-butyl (3S)-3-(hydroxymethyl)-1-piperidinecarboxylate" .

Synthesis Analysis

While specific synthesis information for “tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate” was not found, a related compound “3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester” has been synthesized using dichloromethane, iPr2NEt, and MsCl.

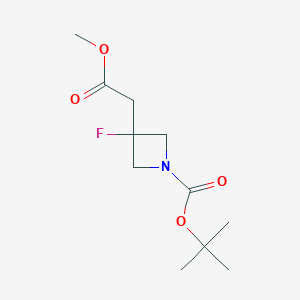

Molecular Structure Analysis

The molecular structure of “tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group attached to the carboxylate group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate” include an average mass of 215.289 Da and a monoisotopic mass of 215.152145 Da .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Intermediate for Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib, highlighting its role in the development of therapeutic agents. The synthesis process usually involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating the chemical's utility in complex organic syntheses (D. Kong et al., 2016).

- X-ray Diffraction Studies and Biological Evaluation : The chemical has also been synthesized for structural characterization through X-ray diffraction studies. Such studies provide insights into the molecular structure, facilitating the design of molecules with potential antibacterial and anthelmintic activities (C. Sanjeevarayappa et al., 2015).

Building Blocks for Synthesis

- Enantiopure Derivatives Synthesis : The compound is used in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine derivatives, from a common 4,6-dioxopiperidinecarboxylate precursor. This showcases its application in the synthesis of stereochemically complex molecules (J. Marin et al., 2004).

- Scaffold for Substituted Piperidines : It is used as a scaffold for the preparation of substituted piperidines, highlighting its role in the development of new molecular frameworks with potential pharmacological applications (Rianne A. G. Harmsen et al., 2011).

Fluorous Synthesis

- Protecting Groups in Fluorous Synthesis : The compound's fluorinated analogues have been evaluated as novel protecting groups for carboxylic acids in fluorous synthesis. This application underscores the chemical's versatility and its potential in facilitating separation processes in organic synthesis (J. Pardo et al., 2001).

Molecular Structure Analysis

- X-ray Crystallography : Detailed molecular structure analysis through X-ray crystallography has been conducted, providing valuable data for the design and synthesis of novel compounds with specific biological activities (C. Didierjean et al., 2004).

Propiedades

IUPAC Name |

tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQOPNYILDXCBJ-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)